Ethyl glucuronide

Vue d'ensemble

Description

Le glucuronide d'éthyle est un métabolite direct de l'éthanol, formé dans l'organisme par le processus de glucuronidation après exposition à l'éthanol, généralement par la consommation de boissons alcoolisées . Il est utilisé comme biomarqueur pour tester la consommation d'éthanol et surveiller l'abstinence d'alcool dans divers contextes, notamment l'armée, les programmes de traitement de l'alcoolisme et les programmes de surveillance professionnelle .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le glucuronide d'éthyle peut être synthétisé par réaction enzymatique de l'éthanol avec l'acide uridine diphosphate glucuronique, catalysée par l'enzyme glucuronyltransférase . Cette réaction se produit généralement dans le foie.

Méthodes de production industrielle : La production industrielle du glucuronide d'éthyle implique l'utilisation d'enzymes recombinantes et de conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut comprendre des étapes telles que l'extraction en phase solide et la chromatographie en phase liquide couplée à la spectrométrie de masse pour la purification et l'analyse .

Analyse Des Réactions Chimiques

Types de réactions : Le glucuronide d'éthyle subit principalement des réactions d'hydrolyse et de conjugaison. Il est relativement stable et ne subit pas d'oxydation ou de réduction significative dans des conditions physiologiques .

Réactifs et conditions courants :

Hydrolyse : Le glucuronide d'éthyle peut être hydrolysé en éthanol et en acide glucuronique dans des conditions acides ou basiques.

Conjugaison : Il peut former des conjugués avec d'autres molécules par glucuronidation, facilitée par la glucuronyltransférase.

Principaux produits formés : Les principaux produits des réactions du glucuronide d'éthyle sont l'éthanol et l'acide glucuronique, en particulier dans des conditions hydrolytiques .

4. Applications de la recherche scientifique

Le glucuronide d'éthyle a plusieurs applications dans la recherche scientifique :

Toxicologie médico-légale : Utilisé pour détecter et surveiller la consommation d'alcool dans des échantillons post-mortem.

Diagnostic clinique : Employé dans les programmes de traitement de l'alcoolisme pour surveiller l'abstinence et détecter les rechutes.

Pharmacocinétique : Étudié pour comprendre le métabolisme et l'excrétion de l'éthanol dans l'organisme.

Santé publique : Utilisé dans les études épidémiologiques pour évaluer les habitudes de consommation d'alcool dans les populations.

5. Mécanisme d'action

Le glucuronide d'éthyle exerce ses effets en servant de biomarqueur de l'exposition à l'éthanol. Il est formé par la conjugaison de l'éthanol avec l'acide glucuronique, catalysée par la glucuronyltransférase . Ce processus augmente la solubilité dans l'eau de l'éthanol, facilitant son excrétion de l'organisme par l'urine .

Composés similaires :

Sulfate d'éthyle : Un autre métabolite de l'éthanol, formé par sulfatation.

Naltrexone : Utilisé dans le traitement de la dépendance à l'alcool.

6β-Naltrexol : Un métabolite de la naltrexone.

Unicité : Le glucuronide d'éthyle est unique par sa sensibilité et sa spécificité élevées en tant que biomarqueur de l'exposition à l'éthanol. Contrairement au sulfate d'éthyle, qui est également un métabolite de l'éthanol, le glucuronide d'éthyle est plus stable et peut être détecté dans diverses matrices biologiques telles que l'urine, les cheveux et les ongles .

Applications De Recherche Scientifique

Clinical Applications

1.1 Alcohol Consumption Monitoring

EtG is widely used to monitor alcohol consumption in clinical settings, particularly for patients undergoing treatment for alcohol use disorders. Its presence in biological fluids, such as urine and blood, can indicate recent alcohol intake, often detectable for up to 90 hours after consumption, making it a valuable tool for assessing abstinence or relapse in patients .

1.2 Assessment of Abstinence

In outpatient treatment programs, EtG testing can provide an objective measure of alcohol abstinence. Studies have shown discrepancies between self-reported alcohol use and EtG levels, highlighting its potential as a more reliable indicator of actual consumption . This is particularly important in therapeutic settings where accurate tracking of sobriety is essential for effective treatment outcomes.

1.3 Pharmacokinetic Studies

Recent pharmacokinetic studies have established models to estimate the time since last drinking based on EtG concentrations. For instance, a study demonstrated a correlation between the ratio of EtG to ethyl sulfate (EtS) and the time elapsed since alcohol consumption, providing clinicians with tools to assess drinking patterns more accurately .

Forensic Applications

2.1 Legal and Forensic Testing

EtG testing is frequently employed in forensic contexts to establish alcohol consumption in legal cases, such as DUI (driving under the influence) incidents or custody disputes. Its ability to remain detectable long after ethanol itself has been metabolized makes it a crucial marker for retrospective analysis of alcohol intake .

2.2 Postmortem Toxicology

In postmortem examinations, EtG can be utilized to determine whether an individual had consumed alcohol prior to death. This application is particularly relevant in forensic toxicology, where understanding the circumstances surrounding an individual's death is critical .

Research Applications

3.1 Behavioral Studies

Research involving animal models has utilized EtG to study the effects of various interventions on ethanol consumption. For example, studies have explored how pharmacological agents can alter drinking behavior by measuring changes in EtG levels among treated subjects . This research contributes to understanding addiction mechanisms and potential therapeutic targets.

3.2 Method Development

The development of sensitive assays for detecting EtG has advanced significantly. Various methods, including liquid chromatography-mass spectrometry (LC-MS) and enzyme immunoassays, have been validated for accurate measurement of EtG in biological samples . These methods enhance the reliability of EtG testing across different applications.

Limitations and Considerations

While EtG testing offers numerous advantages, there are limitations that must be considered:

- False Positives : Exposure to non-beverage sources of ethanol (e.g., hand sanitizers) can lead to elevated EtG levels without actual alcohol consumption .

- Assay Variability : Differences in assay sensitivity and specificity can impact results; therefore, standardization across testing laboratories is essential for consistent outcomes .

- Interpretation Challenges : Clinicians must consider the context of EtG results carefully, as factors such as hydration status and individual metabolism can influence concentrations .

Mécanisme D'action

Ethyl glucuronide exerts its effects by serving as a biomarker for ethanol exposure. It is formed through the conjugation of ethanol with glucuronic acid, catalyzed by glucuronyl transferase . This process increases the water solubility of ethanol, facilitating its excretion from the body through urine .

Comparaison Avec Des Composés Similaires

Ethyl Sulfate: Another metabolite of ethanol, formed through sulfation.

Naltrexone: Used in the treatment of alcohol dependence.

6β-Naltrexol: A metabolite of naltrexone.

Uniqueness: Ethyl glucuronide is unique in its high sensitivity and specificity as a biomarker for ethanol exposure. Unlike ethyl sulfate, which is also a metabolite of ethanol, this compound is more stable and can be detected in various biological matrices such as urine, hair, and nails .

Propriétés

Numéro CAS |

17685-04-0 |

|---|---|

Formule moléculaire |

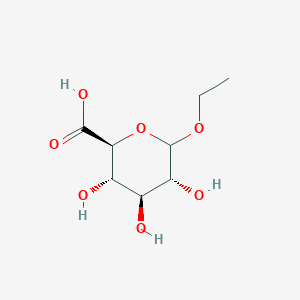

C8H14O7 |

Poids moléculaire |

222.19 g/mol |

Nom IUPAC |

(2S,3S,4S,5R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8?/m0/s1 |

Clé InChI |

IWJBVMJWSPZNJH-XWBUKDKVSA-N |

SMILES |

CCOC1C(C(C(C(O1)C(=O)O)O)O)O |

SMILES isomérique |

CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |

SMILES canonique |

CCOC1C(C(C(C(O1)C(=O)O)O)O)O |

Description physique |

Solid |

Synonymes |

ethyl beta-D-6-glucosiduronic acid ethyl glucuronide ethyl-beta-D-glucopyranosiduronic acid ethylglucuronide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.